molecular formula C12H21NO3 B12886574 2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol CAS No. 61212-12-2

2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol

Cat. No.: B12886574
CAS No.: 61212-12-2
M. Wt: 227.30 g/mol
InChI Key: CMUSYKOPHWMXBY-UHFFFAOYSA-N
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Description

2-{Butyl[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol is an ethanolamine derivative featuring a butyl group and a 5-methoxyfuran-2-ylmethyl substituent on the amino nitrogen. While specific data for this compound (e.g., CAS number, molecular weight) are absent in the provided evidence, its structural analogs (e.g., halogenated aryl or aliphatic-substituted ethanolamines) offer insights into comparative properties.

Properties

CAS No.

61212-12-2

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

2-[butyl-[(5-methoxyfuran-2-yl)methyl]amino]ethanol

InChI

InChI=1S/C12H21NO3/c1-3-4-7-13(8-9-14)10-11-5-6-12(15-2)16-11/h5-6,14H,3-4,7-10H2,1-2H3

InChI Key

CMUSYKOPHWMXBY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCO)CC1=CC=C(O1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol typically involves the reaction of 5-methoxyfuran-2-carbaldehyde with butylamine, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, tetrahydrofuran derivatives, and various substituted furan compounds .

Scientific Research Applications

2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The butyl and methoxy groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following ethanolamine derivatives share the 2-(substituted amino)ethan-1-ol backbone but differ in substituents, leading to variations in physical and chemical properties:

Substituent Analysis

  • Target Compound: Butyl and 5-methoxyfuran-2-ylmethyl groups. The methoxy group enhances hydrophilicity compared to unsubstituted furans.
  • 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol (): A halogenated aryl substituent (3-bromo-4-fluorophenyl) increases molecular weight (248.09 g/mol) and likely reduces solubility in polar solvents due to hydrophobic and electron-withdrawing effects .
  • 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol (): Aliphatic substituents (methyl and 3-methylbut-2-enyl) result in a lower molecular weight (143.23 g/mol) and liquid state at room temperature, suggesting higher volatility .
  • 2-[(2-Methylbutyl)amino]ethan-1-ol (): A branched alkyl chain (2-methylbutyl) contributes to moderate hydrophobicity and a molecular weight of 131.22 g/mol .

Physical and Chemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Storage Temperature
2-{Butyl[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol Butyl, 5-Methoxyfuran-2-ylmethyl Not Provided ~255–270 (estimated) Not Available Not Available
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol 3-Bromo-4-fluorophenylmethyl C₉H₁₁BrFNO 248.09 Powder Room Temperature
2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol Methyl, 3-Methylbut-2-enyl C₈H₁₇NO 143.23 Liquid 4 °C
2-[(2-Methylbutyl)amino]ethan-1-ol 2-Methylbutyl C₇H₁₇NO 131.22 Not Provided Not Provided

Functional Implications

  • Hydrophobicity : Halogenated aryl groups () increase hydrophobicity, whereas methoxyfuran (target) and aliphatic chains (–6) may enhance solubility in organic solvents.
  • Stability : Furan rings (target) are prone to oxidative degradation compared to stable aliphatic or aryl groups.
  • Biological Interactions : The methoxyfuran group in the target compound could engage in hydrogen bonding or π-π stacking, unlike purely aliphatic substituents.

Research Findings and Trends

  • Halogenated Derivatives (e.g., ): Bromine and fluorine substituents are associated with enhanced binding affinity in receptor studies due to their electronegativity and steric effects .
  • Aliphatic Derivatives (e.g., –6): Lower molecular weight and liquid state suggest applications in formulations requiring low viscosity .
  • Heterocyclic Derivatives : Furan-containing compounds (e.g., 1-(5-methyl-2-furyl)ethan-1-one in ) exhibit reactivity at the oxygen atom, which may influence the target compound’s metabolic pathways .

Biological Activity

2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a butyl group, an amino group, and a furan moiety, suggests diverse biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol is C12_{12}H21_{21}NO3_{3}, with a molecular weight of approximately 227.30 g/mol. The presence of the furan ring is notable for its potential reactivity and biological interactions.

PropertyValue
Molecular FormulaC12_{12}H21_{21}NO3_{3}
Molecular Weight227.30 g/mol
LogP1.88260
PSA45.84000

Biological Activity Overview

Research indicates that compounds with furan rings often exhibit significant biological activities, including:

  • Antitumor Properties : Similar compounds have shown efficacy against various cancer cell lines.
  • Antimicrobial Effects : Some derivatives display activity against bacteria and fungi.
  • Neuroprotective Effects : Potential applications in neurodegenerative diseases have been suggested.

The biological activity of 2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol may involve several mechanisms:

  • Interaction with Enzymes : The amino group can participate in hydrogen bonding, influencing enzyme activity.
  • Reactivity with Cellular Targets : The furan moiety may undergo electrophilic reactions, modifying cellular macromolecules.
  • Modulation of Signaling Pathways : Compounds with similar structures have been shown to affect pathways related to apoptosis and cell proliferation.

Study on Antitumor Activity

A study investigated the effects of furan-based compounds on human cancer cell lines. The results indicated that derivatives similar to 2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol exhibited cytotoxic effects on breast cancer cells, with IC50_{50} values indicating significant potency.

Neuroprotective Effects

Another research effort focused on the neuroprotective potential of furan derivatives in models of oxidative stress. The compound demonstrated a reduction in reactive oxygen species (ROS) levels, suggesting its ability to protect neuronal cells from oxidative damage.

Synthesis and Derivatives

The synthesis of 2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol can be achieved through various methods, including amine carbonyl condensation reactions. Modifications to the structure can yield derivatives with enhanced biological activities.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
Butyl[(5-methoxyfuran-2-yl)methyl]amineC10_{10}H17_{17}NLacks hydroxyl group; focuses on amine functionality
5-MethoxyfuranC6_{6}H6_{6}OSimple structure; serves as a building block
2-Acetyl-5-MethoxyfuranC8_{8}H8_{8}O3_{3}Contains an acetyl group; used in flavoring

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